molecular formula C21H13FO4S B11415953 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate

Cat. No.: B11415953
M. Wt: 380.4 g/mol
InChI Key: XSKYTJYPEFCWGZ-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate is a complex organic compound that features a benzoxathiol core substituted with a 4-methylphenyl group and a 4-fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate typically involves multi-step organic reactions

    Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of 4-Fluorobenzoate Ester: The final step involves esterification of the benzoxathiol intermediate with 4-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl 4-fluorobenzoate
  • 4-Fluorobenzoic acid derivatives
  • Benzoxathiol derivatives

Uniqueness

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13FO4S

Molecular Weight

380.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-fluorobenzoate

InChI

InChI=1S/C21H13FO4S/c1-12-2-4-13(5-3-12)17-10-16(11-18-19(17)26-21(24)27-18)25-20(23)14-6-8-15(22)9-7-14/h2-11H,1H3

InChI Key

XSKYTJYPEFCWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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